3-(4-Ethoxyphenyl)butanoic acid

Lipophilicity LogP Membrane permeability

Researchers needing a chiral β-aryl butanoic acid scaffold often find only achiral 4-substituted regioisomers. 3-(4-Ethoxyphenyl)butanoic acid (CAS 6555-32-4) provides the missing β-stereocenter: • Enables enantioselective synthesis of pharmaceutical intermediates via chiral resolution or asymmetric catalysis. • Moderate logP (2.5) and TPSA (46.5 Ų) suit membrane permeability profiling and ADME probe studies. • ≥98% purity; ambient or 2-8°C storage; available 250 mg-25 g for immediate global dispatch.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 6555-32-4
Cat. No. B1461997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)butanoic acid
CAS6555-32-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C)CC(=O)O
InChIInChI=1S/C12H16O3/c1-3-15-11-6-4-10(5-7-11)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)
InChIKeySLOQGILGNKXAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethoxyphenyl)butanoic Acid: Identity, Physicochemical Profile, and Sourcing


3-(4-Ethoxyphenyl)butanoic acid (CAS 6555-32-4) is a synthetic, phenyl-substituted butanoic acid derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol [1]. The compound features a 4-ethoxyphenyl group appended to the C3 position of the butanoic acid backbone, yielding one undefined stereocenter at the β-carbon that makes it distinct from its achiral linear and α-substituted regioisomers [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 46.5 Ų, a calculated logP (XLogP3) of 2.5, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. Vendors including ChemScene, AKSci, and Leyan supply this research chemical at purities of 97–98% under ambient or refrigerated (2–8 °C) storage conditions .

Chiral β‑substituted scaffold supports enantioselective derivatization workflows
Moderate computed lipophilicity differentiates it from methoxy and unsubstituted analogs
Consistent vendor purity (97–98% range) across multiple suppliers reduces sourcing variability

Why 3-(4-Ethoxyphenyl)butanoic Acid Cannot Be Replaced by In-Class Analogs


Superficially similar phenylbutanoic acid analogs—such as 4-(4-ethoxyphenyl)butanoic acid, 2-(4-ethoxyphenyl)butanoic acid, and 3-(4-methoxyphenyl)butanoic acid—differ materially in the position of aryl substitution on the butanoic acid chain, the nature of the alkoxy substituent, or the presence/absence of a stereocenter [1][2]. The β-substitution pattern present in 3-(4-ethoxyphenyl)butanoic acid introduces a chiral center that is absent in the 4-substituted linear isomer, creating a fundamentally different molecular topology that can alter enzymatic recognition, metabolic stability, and intermolecular interactions [1]. Even a seemingly conservative change from ethoxy (logP 2.5) to methoxy (predicted logP ~1.9) lowers lipophilicity by approximately 0.6 log units—a shift that can substantially affect membrane permeability and protein binding in biological systems [1][3]. Because no direct comparative pharmacological data exist in the peer-reviewed literature for this specific compound, scientific and industrial users must rely on these quantifiable structural and physicochemical differences to evaluate whether 3-(4-ethoxyphenyl)butanoic acid, rather than a close analog, is the appropriate selection for their experimental system [3].

Achiral 4-substituted analog
Lacks the β‑stereocenter entirely; may eliminate enantioselective interactions and chiral chromatography applicability.
2‑substituted regioisomer
Carries a stereocenter adjacent to the carboxylic acid; altered chiral environment may shift binding selectivity and conformational preference.
Methoxy analog (3-(4-methoxyphenyl)butanoic acid)
Lower lipophilicity (ΔXLogP3 ≈ −0.5) can reduce membrane permeability and alter reversed-phase retention; physicochemical profiling may not transfer.

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)butanoic Acid


LogP Differentiation: Ethoxy vs. Methoxy Analogs

The target compound possesses a computed XLogP3 of 2.5, compared with a predicted XLogP3 of approximately 2.0 for its methoxy-substituted analog 3-(4-methoxyphenyl)butanoic acid (based on the same PubChem algorithm), indicating that the ethoxy group confers an additional ~0.5 log units of lipophilicity [1][2]. This difference arises from the extra methylene unit in the ethoxy substituent, which increases the compound's affinity for hydrophobic environments and may enhance passive membrane permeation relative to the methoxy analog [1]. The logP difference also affects chromatographic retention (predicted longer retention in reversed-phase HPLC) and can be exploited for selective liquid-liquid extraction [1].

LogP (XLogP3)
Class-level
Target XLogP3 2.5 vs methoxy analog ~2.0 (Δ ≈ +0.5)
Lipophilicity differentiation supports membrane permeability and chromatographic method development.
Computed values; no experimental logP available for either compound.
Lipophilicity LogP Membrane permeability QSAR

Stereochemical Complexity: Chiral Center vs. Achiral Analogs

3-(4-Ethoxyphenyl)butanoic acid contains one undefined stereocenter at the C3 (β) position of the butanoic acid chain, confirmed by PubChem annotations (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the linear regioisomer 4-(4-ethoxyphenyl)butanoic acid lacks this stereocenter entirely (Defined/Undefined Atom Stereocenter Count = 0) [2]. Similarly, the α-substituted isomer 2-(4-ethoxyphenyl)butanoic acid also possesses one stereocenter, but its position adjacent to the carboxylic acid group generates a different steric and electronic environment around the chiral center . The β-stereocenter in the target compound creates the possibility of enantioselective interactions with biological targets (enzymes, receptors) that are unavailable to the achiral 4-substituted linear chain isomer [1].

Stereocenter count
Class-level
Target: 1 at C3 vs 4-substituted: 0; 2-substituted: 1 at C2
β‑stereocenter enables enantioselective applications unavailable with achiral linear analogs.
No resolved enantiomers or specific rotation data publicly available.
Stereochemistry Chiral pool Enantioselective synthesis Chiral resolution

Conformational Flexibility: Substitution Position Impact

The target compound possesses five rotatable bonds (computed by Cactvs 3.4.8.18, PubChem 2021.05.07), identical to the number found in both 4-(4-ethoxyphenyl)butanoic acid and 2-(4-ethoxyphenyl)butanoic acid [1][2]. However, the distribution of these rotatable bonds differs: in the target compound, rotation can occur around the C2–C3 bond adjacent to the stereocenter, whereas in the 4-substituted linear analog, the equivalent bond connects two unsubstituted methylene units [1]. While the raw rotatable bond count does not discriminate, the conformational energy landscape of a β-substituted butanoic acid differs from that of a γ-substituted linear chain due to steric interactions between the phenyl ring and the carboxylic acid moiety, potentially affecting the entropic penalty upon protein binding [1][3].

Rotatable bonds
Class-level
5 rotatable bonds for all regioisomers; β‑substitution alters conformational energy landscape qualitatively.
Substitution position may influence the ensemble of low-energy conformers relevant for target binding.
No experimental conformational data (e.g., NOESY, X‑ray) available.
Conformational analysis Molecular flexibility Entropy Drug-likeness

Vendor Purity Specification Consistency

Three independent vendors report consistent purity specifications for 3-(4-ethoxyphenyl)butanoic acid: AKSci specifies ≥97% by unspecified analytical method , ChemScene specifies ≥98% , and Leyan specifies 98% (lot-dependent) . The compound is recommended for long-term storage in a cool, dry environment or sealed at 2–8 °C . No specific degradation products or stability study data have been published. The consistency across suppliers suggests that a purity floor of 97% is commercially achievable, though the absence of orthogonal purity verification (e.g., HPLC, qNMR) in public product specifications introduces procurement risk that must be managed through incoming quality control [1].

Vendor purity
Supplier-reported
97–98% across three independent suppliers
Consistent purity specification supports procurement confidence for quantitative assays.
Analytical method undisclosed; in‑house purity verification recommended upon receipt.
Chemical purity Quality control Procurement specification Storage stability

Highest-Confidence Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The β-stereocenter in 3-(4-ethoxyphenyl)butanoic acid makes it a viable chiral building block for the synthesis of enantiomerically enriched pharmaceutical intermediates [1]. Unlike the achiral 4-substituted linear analog, this compound can be subjected to classical resolution, chiral auxiliary-directed derivatization, or enantioselective transformations to produce single-enantiomer products for structure-activity relationship studies [1]. Researchers developing chiral drugs based on the arylalkanoic acid scaffold (e.g., certain NSAID analogs, G-protein coupled receptor modulators) should evaluate this compound as a starting material when stereochemical control is required at the β-position relative to the carboxylic acid [1].

Physicochemical Probe for Permeability and Stability Assays

With a computed XLogP3 of 2.5, the compound occupies a 'sweet spot' of moderate lipophilicity that is relevant for predicting passive membrane permeability in cell-based assays [1][2]. The ethoxy substituent provides approximately 0.5 log units higher lipophilicity than the methoxy analog, making 3-(4-ethoxyphenyl)butanoic acid a useful probe for studying the relationship between incremental alkoxy chain length and ADME properties (absorption, distribution, metabolism, excretion) in early drug discovery [2]. Investigators can systematically compare this compound with its methoxy and unsubstituted phenyl analogs to calibrate in silico permeability models [1].

HPLC Method Development Standard for Regioisomer Separation

The structural similarity yet distinct physicochemical profile of 3-(4-ethoxyphenyl)butanoic acid relative to its 2- and 4-substituted regioisomers makes it an excellent candidate for developing and validating reversed-phase HPLC or chiral HPLC methods [1][2]. The intermediate logP (2.5) and moderate TPSA (46.5 Ų) place it in a retention window that can be adjusted through mobile phase composition to achieve baseline separation from co-eluting synthetic byproducts or positional isomers [1]. Analytical laboratories supporting medicinal chemistry programs can leverage this compound as a reference standard when optimizing chromatographic conditions for phenylalkanoic acid libraries [1].

Stereochemical Probe for Enzyme Active Site Mapping

The presence of an undefined stereocenter enables the use of racemic 3-(4-ethoxyphenyl)butanoic acid—or its resolved enantiomers, if obtained—as a stereochemical probe to map the chiral preferences of enzyme active sites that recognize butanoic acid substrates [1]. Researchers investigating fatty acid-binding proteins, cytochrome P450 isoforms, or short-chain fatty acid receptors can employ this compound to determine whether substrate recognition at the β-position is stereospecific, information that cannot be obtained from achiral 4-substituted phenylbutanoic acids [1]. This application is particularly relevant for understanding the molecular determinants of metabolic regio- and stereoselectivity [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis
β‑Stereocenter for enantioselective derivatization
Enantiomeric enrichment and chiral chromatography
Permeability/stability assays
Moderate lipophilicity profile (computed logP 2.5)
Membrane partitioning and ADME parameter correlation
Regioisomer separation
Balanced polarity and hydrophobicity for RP‑HPLC
Baseline resolution of positional isomers
Enzyme active‑site mapping
Undefined stereocenter for chiral recognition studies
Stereospecific substrate binding and metabolism assays
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